molecular formula C23H22O5 B11160050 8,8-dimethyl-5-(2-oxopropoxy)-4-phenyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-2-one

8,8-dimethyl-5-(2-oxopropoxy)-4-phenyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-2-one

Cat. No.: B11160050
M. Wt: 378.4 g/mol
InChI Key: SLNCULJGKSXCNU-UHFFFAOYSA-N
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Description

8,8-DIMETHYL-5-(2-OXOPROPOXY)-4-PHENYL-2H,8H,9H,10H-PYRANO[2,3-H]CHROMEN-2-ONE is a complex organic compound belonging to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a pyranochromenone core structure, which is often associated with various pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,8-DIMETHYL-5-(2-OXOPROPOXY)-4-PHENYL-2H,8H,9H,10H-PYRANO[2,3-H]CHROMEN-2-ONE typically involves multi-step organic reactions. One common method includes the condensation of appropriate phenolic compounds with aldehydes, followed by cyclization reactions to form the pyranochromenone core. The reaction conditions often require the use of catalysts such as acids or bases, and the reactions are usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the synthesis. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

8,8-DIMETHYL-5-(2-OXOPROPOXY)-4-PHENYL-2H,8H,9H,10H-PYRANO[2,3-H]CHROMEN-2-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the chromenone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydrochromenones. Substitution reactions result in various functionalized derivatives.

Scientific Research Applications

8,8-DIMETHYL-5-(2-OXOPROPOXY)-4-PHENYL-2H,8H,9H,10H-PYRANO[2,3-H]CHROMEN-2-ONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 8,8-DIMETHYL-5-(2-OXOPROPOXY)-4-PHENYL-2H,8H,9H,10H-PYRANO[2,3-H]CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-methoxy-8,8-dimethyl-2-phenyl-4H,8H-pyrano[2,3-h]chromen-4-one
  • 8,8-dimethyl-2-phenyl-4H,8H-pyrano[2,3-h]chromen-4-one

Uniqueness

8,8-DIMETHYL-5-(2-OXOPROPOXY)-4-PHENYL-2H,8H,9H,10H-PYRANO[2,3-H]CHROMEN-2-ONE is unique due to its specific substitution pattern and the presence of the oxopropoxy group. This structural feature may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C23H22O5

Molecular Weight

378.4 g/mol

IUPAC Name

8,8-dimethyl-5-(2-oxopropoxy)-4-phenyl-9,10-dihydropyrano[2,3-h]chromen-2-one

InChI

InChI=1S/C23H22O5/c1-14(24)13-26-19-12-18-16(9-10-23(2,3)28-18)22-21(19)17(11-20(25)27-22)15-7-5-4-6-8-15/h4-8,11-12H,9-10,13H2,1-3H3

InChI Key

SLNCULJGKSXCNU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)COC1=C2C(=CC(=O)OC2=C3CCC(OC3=C1)(C)C)C4=CC=CC=C4

Origin of Product

United States

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